molecular formula C11H18N2S B13179515 2-(6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine

2-(6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine

Cat. No.: B13179515
M. Wt: 210.34 g/mol
InChI Key: RQPRMERBJLCIEQ-UHFFFAOYSA-N
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Description

2-(6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine is an organic compound with a complex structure that includes a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine typically involves the reaction of 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

2-(6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are part of critical biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

2-(6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C11H18N2S/c1-2-8-3-4-9-10(7-8)14-11(13-9)5-6-12/h8H,2-7,12H2,1H3

InChI Key

RQPRMERBJLCIEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=N2)CCN

Origin of Product

United States

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